Cas no 73731-24-5 ((3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol)
(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol Chemical and Physical Properties
Names and Identifiers
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- (3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol
- (3S,8R,9S,10R,13S,14S,17E)-10,13-dimethyl-17-[(4R,5R)-4,5,6-trimethylheptan-2-ylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol
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- Inchi: 1S/C29H48O/c1-18(2)21(5)19(3)16-20(4)25-10-11-26-24-9-8-22-17-23(30)12-14-28(22,6)27(24)13-15-29(25,26)7/h8,18-19,21,23-24,26-27,30H,9-17H2,1-7H3/b25-20+/t19-,21-,23+,24+,26+,27+,28+,29-/m1/s1
- InChI Key: WSMAULFAXOAWSD-PZWGOJMFSA-N
- SMILES: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)/C(=C(\C)/C[C@@H](C)[C@H](C)C(C)C)/CC[C@@H]12
Computed Properties
- Exact Mass: 412.371
- Monoisotopic Mass: 412.371
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 0.99
- Boiling Point: 502.4°C at 760 mmHg
- Flash Point: 219.8°C
- Refractive Index: 1.529
(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34528-5mg |
Sarcosterol |
73731-24-5 | 5mg |
¥ 7000 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34528-5 mg |
Sarcosterol |
73731-24-5 | 5mg |
¥7000.00 | 2023-03-24 |
(3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
Additional information on (3beta,17E,23R)-23-methylergosta-5,17-dien-3-ol
Compound CAS No. 73731-24-5: (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol
(3β,17E,23R)-23-methylergosta-5,17-dien-3-ol, identified by the CAS Registry Number 73731-24-5, is a steroidal compound with a unique structural configuration. This compound belongs to the class of ergosterols, which are naturally occurring sterols found in fungi and some plants. The molecule features a steroidal skeleton with specific double bond positions and a hydroxyl group at the C-3 position. Its stereochemistry is defined by the (β) configuration at C-3 and the (R) configuration at C-23, along with an E geometry at the C-17 double bond.
The structural elucidation of this compound was achieved through advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provided critical insights into the spatial arrangement of the molecule's functional groups. The presence of a methyl group at C-23 and the specific double bond positions at C-5 and C-17 contribute to its distinct chemical properties and biological activity.
Recent studies have highlighted the potential of (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol in various pharmacological applications. Researchers have explored its role in modulating cellular signaling pathways, particularly those involving steroid hormone receptors. The compound has shown promise in anti-inflammatory and anti-proliferative assays, suggesting its potential as a lead molecule for drug development.
In terms of synthesis, this compound can be derived from natural sources such as fungal cultures or through semi-synthesis from precursor sterols. The isolation process typically involves chromatographic techniques to achieve high purity. The compound's stability under various conditions has been evaluated, revealing its susceptibility to oxidation and photodegradation.
From an analytical standpoint, the accurate determination of (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol in complex matrices remains a challenge. However, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise quantification in biological samples. These methods are crucial for pharmacokinetic studies and bioavailability assessments.
The stereochemistry of this compound plays a pivotal role in its biological activity. For instance, the (R) configuration at C-23 has been linked to enhanced receptor binding affinity compared to its epimeric counterpart. This highlights the importance of stereocontrol in medicinal chemistry and drug design.
Moreover, computational modeling techniques such as molecular docking and molecular dynamics simulations have been employed to study the interactions of this compound with target proteins. These studies provide valuable insights into its mechanism of action and guide further optimization efforts.
In conclusion, (3β,17E,23R)-23-methylergosta-5,17-dien-3-ol represents a significant addition to the field of steroid chemistry due to its unique structure and promising pharmacological properties. Continued research into its synthesis, characterization, and biological effects will undoubtedly contribute to its development as a therapeutic agent.
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